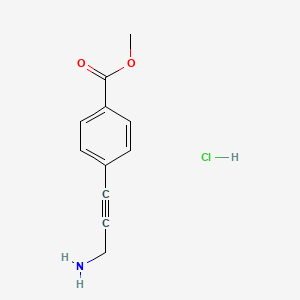

Methyl 4-(3-aminoprop-1-ynyl)benzoate hydrochloride

概要

説明

Methyl 4-(3-aminoprop-1-ynyl)benzoate hydrochloride is a synthetic compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol . This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology. It is often used as a reagent in various chemical reactions and as a reference compound in analytical studies.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-aminoprop-1-ynyl)benzoate hydrochloride typically involves the reaction of 4-iodobenzoic acid with propargylamine in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling reaction, followed by esterification with methanol to form the final product . The reaction conditions usually include a base such as triethylamine and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

化学反応の分析

Types of Reactions

Methyl 4-(3-aminoprop-1-ynyl)benzoate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines or alcohols.

科学的研究の応用

Pharmaceutical Applications

Active Pharmaceutical Ingredient (API) Synthesis

Methyl 4-(3-aminoprop-1-ynyl)benzoate hydrochloride serves as an important intermediate in the synthesis of active pharmaceutical ingredients. Its structure allows for the introduction of various functional groups through chemical reactions, making it versatile in developing new drugs. For instance, it can be utilized in the synthesis of antibiotics and other therapeutic agents due to its ability to undergo hydrolysis under mild conditions, releasing the corresponding acid functionality .

Antibiotic Development

Research has indicated that derivatives of methyl 4-(3-aminoprop-1-ynyl)benzoate can be used to develop antibiotics based on quinoline and indole scaffolds. These compounds exhibit antibacterial properties and are essential in combating bacterial resistance . The ability to modify the compound's structure allows for the exploration of various biological activities.

Chemical Reactions and Synthesis

Esterification and Hydrolysis

The compound can be synthesized through esterification processes involving 4-(3-aminoprop-1-ynyl)benzoic acid. The resulting ester can be hydrolyzed to regenerate the acid, which is crucial for further synthetic applications . This reversible reaction is particularly useful in multi-step synthesis where mild conditions are required.

Buchwald-Hartwig Coupling

this compound is also applicable in Buchwald-Hartwig coupling reactions, which are significant for forming carbon-nitrogen bonds. This reaction is vital for constructing complex organic molecules, especially in pharmaceutical chemistry .

Biological Studies

Inhibition Studies

The compound's derivatives have been studied for their inhibitory effects on specific biological pathways, such as those involving Aurora kinases, which are critical in cell division and cancer progression . By exploring these interactions, researchers aim to identify potential therapeutic targets for cancer treatment.

Antimicrobial Activity

Studies have shown that compounds derived from methyl 4-(3-aminoprop-1-ynyl)benzoate exhibit antimicrobial properties. This makes them candidates for further investigation as potential treatments against various pathogens .

Data Tables

| Application Area | Details |

|---|---|

| Pharmaceutical Synthesis | Intermediate for APIs; used in antibiotic development |

| Chemical Reactivity | Esterification; hydrolysis; Buchwald-Hartwig coupling |

| Biological Studies | Inhibition of Aurora kinases; antimicrobial activity |

Case Study 1: Antibiotic Development

A study demonstrated the synthesis of a series of quinoline derivatives from this compound. These derivatives showed promising antibacterial activity against resistant strains of bacteria.

Case Study 2: Cancer Research

Research involving methyl 4-(3-aminoprop-1-ynyl)benzoate derivatives highlighted their role as potential inhibitors of Aurora kinases. In vitro assays showed that these compounds could effectively reduce cell proliferation in cancer cell lines.

作用機序

The mechanism of action of Methyl 4-(3-aminoprop-1-ynyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.

類似化合物との比較

Similar Compounds

Methyl 4-(3-aminopropyl)benzoate hydrochloride: Similar structure but with a saturated propyl chain instead of an alkyne.

Methyl 4-(3-aminoprop-2-ynyl)benzoate hydrochloride: Similar structure with a different position of the triple bond.

Uniqueness

Methyl 4-(3-aminoprop-1-ynyl)benzoate hydrochloride is unique due to its alkyne functional group, which imparts distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and research applications .

生物活性

Methyl 4-(3-aminoprop-1-ynyl)benzoate hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzoate moiety substituted with a propargyl amine group. Its chemical structure can be represented as follows:

The compound is soluble in various organic solvents, which facilitates its use in biological assays.

The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways. Key mechanisms include:

- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The underlying mechanism involves the modulation of key signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and growth .

- Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is beneficial in preventing cellular damage associated with cancer and other diseases .

- Enzyme Inhibition : this compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders and cancer therapy .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cells | |

| Antioxidant | Reduces oxidative stress | |

| Enzyme inhibition | Modulates metabolic pathways |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of this compound, researchers found that it significantly reduced the viability of human breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibitory effects of this compound on malate dehydrogenase (MDH), an enzyme implicated in cancer metabolism. The study demonstrated that this compound effectively inhibited MDH activity, leading to reduced lactate production in cancer cells, thereby impairing their growth under hypoxic conditions .

特性

IUPAC Name |

methyl 4-(3-aminoprop-1-ynyl)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2.ClH/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12;/h4-7H,8,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMOTLKAWNFFMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C#CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。